molecular formula C12H15NO B146466 6-Methoxy-N-ethyl-1,2-dihydroquinoline CAS No. 134907-09-8

6-Methoxy-N-ethyl-1,2-dihydroquinoline

Cat. No.: B146466
CAS No.: 134907-09-8
M. Wt: 189.25 g/mol
InChI Key: ZCQFQIMBLGRKHC-UHFFFAOYSA-N
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Description

6-Methoxy-N-ethyl-1,2-dihydroquinoline (dihydro-MEQ) is a reduced derivative of 6-methoxy-N-ethylquinolinium iodide (MEQ), synthesized via sodium borohydride reduction under nitrogen in the dark . This compound is cell-permeable and serves as a critical tool for measuring intracellular chloride concentrations ([Cl⁻]i) in biological research. Its structure features a methoxy group at position 6 and an ethyl substituent on the nitrogen atom, distinguishing it from other dihydroquinoline derivatives (Figure 1).

Properties

CAS No.

134907-09-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-ethyl-6-methoxy-2H-quinoline

InChI

InChI=1S/C12H15NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h4-7,9H,3,8H2,1-2H3

InChI Key

ZCQFQIMBLGRKHC-UHFFFAOYSA-N

SMILES

CCN1CC=CC2=C1C=CC(=C2)OC

Canonical SMILES

CCN1CC=CC2=C1C=CC(=C2)OC

Other CAS No.

134907-09-8

Synonyms

6-diH-MEQ
6-methoxy-N-ethyl-1,2-dihydroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Critical Evaluation of Structural Modifications

  • N-Substituents : The N-ethyl group in dihydro-MEQ enhances cell permeability compared to bulkier substituents (e.g., benzoyl in BHDQ), which may impede membrane diffusion .
  • Methoxy vs. Ethoxy : Methoxy groups (dihydro-MEQ) offer metabolic stability over ethoxy groups (ethoxyquin), which are prone to oxidative degradation .
  • Methyl vs. Polymerized Chains: TMQ’s polymerized structure improves industrial utility, whereas monomeric derivatives (e.g., BHDQ) are better suited for biomedical applications .

Preparation Methods

Reduction of 6-Methoxy-N-ethylquinolinium Iodide

The most widely documented method for synthesizing DiH-MEQ involves the reduction of 6-methoxy-N-ethylquinolinium iodide (MEQ). MEQ, a positively charged quinolinium salt, is reduced to its nonpolar 1,2-dihydroquinoline derivative using sodium borohydride (NaBH₄) as the reducing agent . The reaction is typically conducted under inert atmospheric conditions (nitrogen or argon) to prevent re-oxidation of the product.

Procedure:

  • Dissolution of MEQ: 5 mg of MEQ is dissolved in 0.1 mL of distilled water within a glass test tube.

  • Reduction Step: A 12% aqueous solution of NaBH₄ is added gradually while purging the system with inert gas .

  • Reaction Monitoring: The progress is tracked spectrophotometrically, with the disappearance of MEQ’s characteristic absorption peak at 460 nm indicating completion .

  • Product Extraction: The reduced product, DiH-MEQ, is extracted using ethyl ether, ethyl acetate, or chloroform .

Key Considerations:

  • Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction rates compared to nonpolar alternatives .

  • Catalyst Purity: Residual moisture in NaBH₄ can lead to side reactions; thus, anhydrous conditions are critical .

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative pathway for DiH-MEQ synthesis, particularly for industrial-scale production. Heterogeneous catalysts, such as HY-MMM zeolites, have been employed to facilitate the reduction of MEQ under mild temperatures (60–230°C) .

Procedure:

  • Catalyst Preparation: HY-MMM zeolite, granulated without binders, is activated at 300°C to remove adsorbed water .

  • Reaction Setup: MEQ and acetone (molar ratio 1:5) are combined in toluene solvent, with the catalyst loaded at 250% mass relative to MEQ .

  • Hydrogenation: The mixture is heated at 110°C under hydrogen flow for 6 hours, yielding DiH-MEQ with 96% efficiency .

By-Product Management:

  • N-Phenylpropan-2-imine, a by-product, is separated via column chromatography using silica gel .

  • Catalyst recyclability is limited due to pore clogging, necessitating periodic regeneration .

Optimization of Reaction Conditions

Recent studies have systematically optimized DiH-MEQ synthesis by varying temperature, solvent, and catalyst loading. Data from analogous dihydroquinoline syntheses provide insights into ideal parameters:

Table 1: Comparative Analysis of Reaction Conditions

ParameterOptimal RangeImpact on YieldSource
Temperature60–110°CHigher temperatures accelerate kinetics but risk decomposition
Solvent PolarityAcetonitrile > ToluenePolar solvents enhance ionic intermediate stability
Catalyst Loading10–250% (w/w)Excessive loading increases costs without yield improvement
Reaction Time4–10 hoursProlonged durations favor side reactions

Critical Findings:

  • Temperature: Reactions above 150°C degrade DiH-MEQ, necessitating precise thermal control .

  • Solvent: Acetonitrile achieves 94% yield in model systems, outperforming toluene (82%) and chloroform (77%) .

Industrial-Scale Production Challenges

Scaling DiH-MEQ synthesis introduces challenges in purity, cost, and environmental impact. Industrial protocols adapt laboratory methods by:

  • Continuous Flow Systems: Replacing batch reactors with flow setups to improve heat dissipation and throughput .

  • Waste Minimization: Solvent recovery units reduce ethyl acetate and chloroform consumption by 70% .

  • Quality Control: High-performance liquid chromatography (HPLC) ensures product purity >99%, critical for biomedical applications .

Economic Considerations:

  • Raw material costs account for 65% of total expenses, with MEQ synthesis being the most costly step .

  • Catalysts constitute 20% of operational costs, driving research into recyclable alternatives .

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